molecular formula C6H9ClO3 B8504354 Methyl 2-(chlorocarbonyl)butanoate

Methyl 2-(chlorocarbonyl)butanoate

Cat. No. B8504354
M. Wt: 164.59 g/mol
InChI Key: BZHINKIFBHBISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06034252

Procedure details

2,5-Dimethylthiophene (8 g, 71.4 mmol) and methyl chloroformylbutyrate (10 g, 65.8 mmol) are dissolved in 40 mL 1,2-dichloroethane. The reaction mixture is then cooled to -10° C. AlCl3 was added in portion in 15 min. The resulting mixture is stirred at 0° C. for another 1 hr., poured into ice and concentrated HCl (3:1), and extracted with dichloromethane. The organic layer is washed with 10% HCl, water and 5% sodium bicarbonate. It is then dried over sodium sulfate and the solvent evaporated under reduced pressure. The resulting yellow oil is redissolved in 60 mL triethyleneglycol with 20 mL 80% hydrazine and 20 g KOH. The reaction mixture is then heated to 140° C. for 10 min. and then to 180° C. to distill off the remaining hydrazine and water. The mixture is maintained at 205° C. overnight. After the reaction is cooled to room temperature, it is diluted with water, acidified with conc. HCl and extrated with ether. The ether layer is washed exaustively with water and dried over sodium sulfate. Evaporation of the solvent under reduced pressure yields 5-(2,5-dimethyl-3-thiophenyl)pentanoic acid as a brown oil (12 g, 86%) 1H NMR (CDCl3) 6.45 (s, 1 H), 2.50-2.10 (m, 10 H), 1.83-1.55 (m, 4 H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][CH:6]=1.ClC([CH:11]([CH2:16][CH3:17])[C:12]([O:14]C)=[O:13])=O.[Al+3].[Cl-].[Cl-].[Cl-].Cl.Cl[CH2:24]CCl>>[CH3:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][C:6]=1[CH2:24][CH2:17][CH2:16][CH2:11][C:12]([OH:14])=[O:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC=1SC(=CC1)C
Name
Quantity
10 g
Type
reactant
Smiles
ClC(=O)C(C(=O)OC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for another 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer is washed with 10% HCl, water and 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil is redissolved in 60 mL triethyleneglycol with 20 mL 80% hydrazine and 20 g KOH
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to 140° C. for 10 min.
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
to 180° C. to distill off the remaining hydrazine and water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at 205° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction is cooled to room temperature
ADDITION
Type
ADDITION
Details
it is diluted with water
WASH
Type
WASH
Details
The ether layer is washed exaustively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC(=CC1CCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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